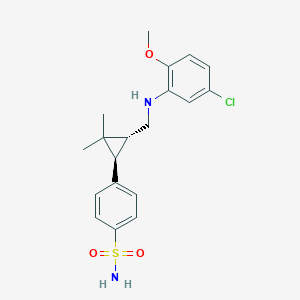
CID 118160666
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BNC375 is a small molecule compound that acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This receptor is a subtype of the nicotinic acetylcholine receptors, which are involved in various neurological processes. BNC375 has shown potential in enhancing cognitive functions and is being investigated for its therapeutic applications in central nervous system disorders, particularly those involving cognitive impairments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BNC375 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of BNC375 is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and various catalysts to form the desired heterocyclic structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and other standard purification methods to achieve the desired purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of BNC375 is optimized to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing efficient purification techniques. The industrial process also focuses on minimizing waste and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
BNC375 undergoes various chemical reactions, including:
Oxidation: BNC375 can undergo oxidation reactions, particularly at the functional groups that are susceptible to oxidative conditions.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used in the synthesis and modification of BNC375.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen groups.
Applications De Recherche Scientifique
BNC375 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the alpha-7 nicotinic acetylcholine receptor and its modulation.
Biology: Investigated for its effects on neuronal signaling and cognitive functions.
Medicine: Potential therapeutic agent for treating cognitive impairments associated with central nervous system disorders.
Industry: Potential applications in the development of new drugs targeting neurological conditions.
Mécanisme D'action
BNC375 exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor and enhancing its activity. This receptor is involved in the modulation of neurotransmitter release and neuronal excitability. By acting as a positive allosteric modulator, BNC375 increases the receptor’s response to acetylcholine, leading to enhanced cognitive functions and potential therapeutic benefits in conditions involving cognitive deficits .
Comparaison Avec Des Composés Similaires
Similar Compounds
PNU-120596: Another positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor.
NS1738: A compound with similar modulatory effects on the alpha-7 receptor.
AVL-3288: Known for its cognitive-enhancing properties through modulation of the same receptor.
Uniqueness of BNC375
BNC375 stands out due to its high selectivity and potency as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. It has shown promising results in preclinical models, demonstrating robust procognitive effects across a wide exposure range . This makes it a valuable candidate for further development and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,15,18,22H,11H2,1-3H3,(H2,21,23,24)/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWDCTBUJUEFDE-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

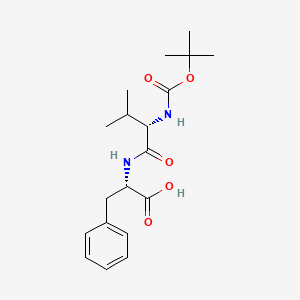
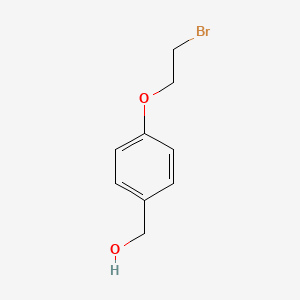
![2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate](/img/structure/B8107553.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B8107564.png)



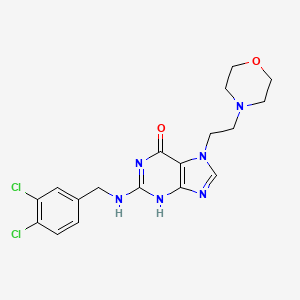
![2-[2-[[3-[3-[(1~{S})-1-azanyl-2-oxidanyl-ethyl]phenyl]phenyl]methoxy]phenyl]ethanoic acid](/img/structure/B8107593.png)
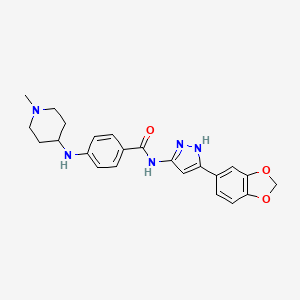
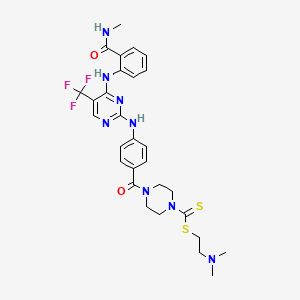
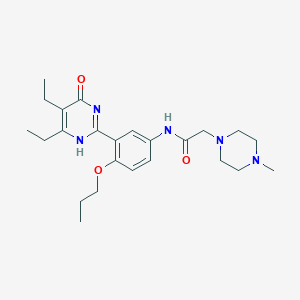

![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)